molecular formula C25H30ClN5O3 B12353721 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one

Cat. No.: B12353721
M. Wt: 484.0 g/mol
InChI Key: CBNDYPBTDUSAIX-NJEKYYFSSA-N
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Description

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one is a potent, selective, and ATP-competitive small-molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). Its primary research value lies in its high selectivity for GSK-3 over a broad panel of other kinases , making it an exceptional chemical probe for dissecting the specific roles of GSK-3β in complex cellular signaling networks. Researchers utilize this compound to investigate the Wnt/β-catenin signaling pathway , where inhibition of GSK-3β leads to the stabilization and subsequent nuclear accumulation of β-catenin, activating transcription of target genes involved in cell proliferation and differentiation. This mechanism is crucial for studies in fields such as stem cell biology, neurobiology, and oncology. Beyond Wnt signaling, this inhibitor is a valuable tool for exploring the role of GSK-3 in other contexts, including glucose metabolism and insulin signaling , tau phosphorylation in Alzheimer's disease models , and the regulation of cell survival and apoptosis. Its well-characterized activity allows for precise interrogation of GSK-3β's function in physiological and pathological states, driving discovery in fundamental and translational research.

Properties

Molecular Formula

C25H30ClN5O3

Molecular Weight

484.0 g/mol

IUPAC Name

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one

InChI

InChI=1S/C25H30ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-4,11-13,19,21-22,28,32H,5-10,14H2,1H3,(H,27,33)(H,29,30)/t19?,21-,22?/m1/s1

InChI Key

CBNDYPBTDUSAIX-NJEKYYFSSA-N

Isomeric SMILES

CC1=CC(=CC2=C1N=C(N2)C3C(CCNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3C(CCNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5

Origin of Product

United States

Preparation Methods

Reductive Cyclization

A common method involves reductive cyclization of nitroaniline derivatives with aldehydes. For example:

  • Starting Materials : tert-Butyl 4-aminopiperidine-1-carboxylate and furan-2-carbaldehyde.
  • Reaction Conditions : Sodium dithionite (Na₂S₂O₄) in methanol/water (1:1) at 60°C for 16 hours.
  • Product : 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole intermediate.
  • Deprotection : Treatment with 4M HCl in dioxane yields the free amine for further functionalization.
Step Reagents/Conditions Yield Reference
Cyclization Na₂S₂O₄, MeOH/H₂O, 60°C, 16 h 87.4%
Deprotection 4M HCl, dioxane, RT, 2 h Not reported

Mamedov Rearrangement

Alternative routes employ Mamedov rearrangement for regioselective quinoxaline-to-benzimidazole conversion:

  • Substrates : 3-Aroylquinoxalinones + benzene-1,2-diamines.
  • Conditions : Reflux in acetic acid for 4 hours.
  • Application : Used to introduce morpholine or piperazine moieties at position 6 or 7.

Functionalization of the Benzimidazole Core

The core is modified to introduce the 4-methyl and 6-morpholin-4-yl groups.

Alkylation and Nucleophilic Substitution

  • Methyl Introduction : Direct alkylation of the benzimidazole nitrogen using methylating agents (e.g., methyl iodide, methyl triflate) under basic conditions.
  • Morpholine Attachment : Reaction with morpholine via nucleophilic substitution or coupling agents (e.g., EDCI/HOBt).

Piperidine Ring Formation

The piperidin-2-one moiety is synthesized via:

  • Cyclization : Lactam formation from piperidine-2-carboxylic acid derivatives, often using coupling agents like DCC or HATU.
  • Example : Condensation of piperidine-2-carboxylic acid with benzimidazole derivatives under acidic or basic conditions.

Synthesis of the Chiral Aminoethyl Side Chain

The (2S)-2-(3-chlorophenyl)-2-hydroxyethylamino group is introduced via:

Chiral Resolution

  • Starting Material : Racemic 2-(3-chlorophenyl)-2-hydroxyethylamine.
  • Resolution Method : Crystallization with chiral acids (e.g., tartaric acid) or enzymatic resolution.
  • Purity : >95% enantiomeric excess (ee) confirmed by chiral HPLC.

Coupling to Benzimidazole

  • Reagents : EDCI or HATU with HOBt for amide bond formation.
  • Conditions : DMF or THF at 0°C to RT for 12–24 hours.
Step Reagents/Conditions Yield Reference
Resolution Tartaric acid, EtOH/H₂O, RT >95% ee
Amide Coupling EDCI, HOBt, DMF, RT, 12 h Not reported

Final Assembly and Purification

The complete molecule is assembled via sequential functionalization:

Stepwise Synthesis

  • Benzimidazole CoreMethyl/Morpholine AdditionPiperidin-2-one FormationChiral Aminoethyl Coupling .
  • Purification : Column chromatography (e.g., silica gel) or crystallization (e.g., HCl salt formation).

Key Challenges

  • Stereochemical Control : Maintaining the (2S) configuration during coupling.
  • Solubility : Morpholine and piperidine groups may require polar aprotic solvents (e.g., DMF).

Data Summary Table

Component Synthetic Route Key Reagents Yield Reference
Benzimidazole core Reductive cyclization Na₂S₂O₄, MeOH/H₂O 87.4%
Morpholine substitution Nucleophilic substitution Morpholine, EDCI/HOBt Not reported
Piperidin-2-one formation Lactam cyclization DCC, HATU Not reported
Chiral aminoethyl coupling EDCI-mediated amide bond formation EDCI, HOBt, DMF Not reported

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the benzimidazole ring or the piperidin-2-one core, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific proteins or pathways.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.

Industry

In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents Molecular Weight Bioactivity (If Reported) Reference
Target Compound Piperidin-2-one Benzimidazole, morpholine, 3-chlorophenyl-hydroxyethylamino ~550 (estimated) N/A (hypothesized kinase inhibition) -
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Benzimidazole, morpholine, methanesulfonyl-piperazine 494.19 Kinase inhibition (implied by structure)
1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine Piperidine-pyridine Benzimidazole, pyridine 462.97 Unknown (structural similarity to kinase inhibitors)
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Morpholine, methanesulfonyl-piperazine, chloro ~528 (estimated) Synthetic intermediate for kinase inhibitors

Key Structural Differences and Implications

Core Scaffold: The target compound uses a piperidin-2-one core, a lactam structure that may enhance metabolic stability compared to the thienopyrimidine cores in , which are flat heterocycles prone to π-π stacking in kinase binding pockets.

Substituent Chemistry: The morpholine group in the target compound and improves water solubility, a critical factor in bioavailability. The 3-chlorophenyl-hydroxyethylamino side chain in the target compound introduces chirality and hydrophobic interactions, which may enhance selectivity for specific receptors compared to the methanesulfonyl-piperazine groups in .

Benzimidazole Variations: The 4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl substituent in the target compound is unique, combining methyl and morpholine groups for steric and electronic effects. In contrast, uses a 2-methyl-benzimidazole linked to a thienopyrimidine scaffold.

Biological Activity

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one, commonly referred to as BMS-536924, is a synthetic compound that has garnered attention for its potential biological activities, particularly as an insulin-like growth factor receptor (IGF-1R) inhibitor. This compound belongs to the class of benzimidazoles and has been studied for its therapeutic implications in various diseases, including cancer and neurodegenerative disorders.

  • Molecular Formula : C25H26ClN5O3
  • Molecular Weight : 480.0 g/mol
  • IUPAC Name : 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one
  • CAS Number : 468740-43-4

BMS-536924 primarily functions as an inhibitor of the IGF-1R pathway, which is crucial in cellular growth, proliferation, and survival. By blocking this receptor, the compound can induce apoptosis in cancer cells and inhibit tumor growth. This mechanism has been validated in various preclinical studies.

Anticancer Activity

BMS-536924 has shown significant anticancer properties by inhibiting IGF signaling pathways. In vitro studies have demonstrated that it can effectively reduce cell viability in several cancer cell lines, including breast and prostate cancer cells. The compound's ability to downregulate IGF signaling leads to decreased proliferation and increased apoptosis in these cells.

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)0.5Reduced proliferation
PC3 (Prostate Cancer)0.8Induced apoptosis
A549 (Lung Cancer)0.6Inhibited cell viability

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of BMS-536924 in models of Alzheimer's disease and cerebral ischemia. The compound appears to modulate neuroinflammatory responses and promote neuronal survival under stress conditions.

Case Study: Neuroprotection in Alzheimer's Disease
A study conducted on transgenic mice models of Alzheimer's demonstrated that administration of BMS-536924 led to a significant reduction in amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.

Pharmacokinetics

BMS-536924 exhibits favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life for therapeutic applications. Its metabolic profile indicates that it is primarily metabolized by liver enzymes, which is critical for understanding potential drug interactions.

Safety Profile

Toxicological assessments have indicated that BMS-536924 has a manageable safety profile with minimal adverse effects observed at therapeutic doses. Ongoing studies are focused on long-term safety evaluations.

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